molecular formula C15H16N2O2 B8507940 6-(2-Imidazole-1-yl-ethoxy)-3,4-dihydro-2H-naphthalen-1-one

6-(2-Imidazole-1-yl-ethoxy)-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8507940
M. Wt: 256.30 g/mol
InChI Key: UDCXUEYZEPKXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Imidazole-1-yl-ethoxy)-3,4-dihydro-2H-naphthalen-1-one is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Imidazole-1-yl-ethoxy)-3,4-dihydro-2H-naphthalen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Imidazole-1-yl-ethoxy)-3,4-dihydro-2H-naphthalen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(2-Imidazole-1-yl-ethoxy)-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

6-(2-imidazol-1-ylethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H16N2O2/c18-15-3-1-2-12-10-13(4-5-14(12)15)19-9-8-17-7-6-16-11-17/h4-7,10-11H,1-3,8-9H2

InChI Key

UDCXUEYZEPKXAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCCN3C=CN=C3)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of NaH (0.29 g, 7.2 mmol, 60% oil dispersion prewashed with dry hexanes) in 18 mL of dry DMF under a nitrogen flow was cooled to 0° C. and imidazole (0.49 g, 7.2 mmol) was added portionwise. The ice bath was removed and the reaction stirred at room temperature 20 minutes. The reaction was cooled to 0° C. and a solution of 6-(β-chloroethoxy)-1-tetralone (1.07 g, 4.8 mmol) in 12 mL of dry DMF was added over several minutes. The ice bath was removed and the reaction stirred at room temperature overnight. The reaction was partitioned between 20 mL of water and 200 mL of EtOAc. The organic portion was removed, and the aqueous portion was extracted with EtOAc (5×50 mL). The combined extracts were washed successively with water and brine, dried, filtered, and concentrated under vacuum to afford 1.6 g of crude product. Purification by flash chromatography (silica gel, 130 g, 8% MeOH in DCM) afforded 0.83 g (67%) of an off-white crystalline solid: CI-MS n/e 256 (M+), 257 (M+ +1);
Name
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
1.07 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

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